molecular formula C9H11IN2 B1439342 3-Iodo-2-pyrrolidin-1-ylpyridine CAS No. 1235440-37-5

3-Iodo-2-pyrrolidin-1-ylpyridine

Cat. No.: B1439342
CAS No.: 1235440-37-5
M. Wt: 274.1 g/mol
InChI Key: XJKJHWMKYQKQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-2-pyrrolidin-1-ylpyridine is a chemical compound with the molecular formula C9H11IN2 It is characterized by the presence of an iodine atom at the third position of a pyridine ring, which is further substituted with a pyrrolidine ring at the second position

Preparation Methods

Chemical Reactions Analysis

3-Iodo-2-pyrrolidin-1-ylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.

    Reduction: Reduction reactions can lead to the formation of different pyrrolidine derivatives.

    Substitution: Electrophilic substitution reactions are common, especially involving the iodine atom.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions often require specific conditions such as controlled temperatures and pH levels.

    Major Products: The major products formed from these reactions include pyrrolidin-2-ones and various iodinated pyrrole derivatives.

Scientific Research Applications

3-Iodo-2-pyrrolidin-1-ylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-2-pyrrolidin-1-ylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the substituents. The iodine atom plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

3-Iodo-2-pyrrolidin-1-ylpyridine can be compared with other similar compounds such as pyrrolidin-2-ones and iodopyrroles. These compounds share similar structural motifs but differ in their reactivity and applications. For instance:

Properties

IUPAC Name

3-iodo-2-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKJHWMKYQKQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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